(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13746584
InChI: InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1
SMILES: COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol

(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC13746584

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid -

Specification

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
IUPAC Name (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1
Standard InChI Key XOTYDECZAOQPHR-SECBINFHSA-N
Isomeric SMILES COC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl
SMILES COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl
Canonical SMILES COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s backbone consists of a propanoic acid chain with an amino group at the second carbon and a 2-chloro-4-methoxyphenyl substituent at the third position (Figure 1). The phenyl ring is substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the para position (C4) . The (2R) configuration ensures chirality, which is critical for its interactions in biological systems .

Table 1: Key Structural Properties

PropertyValue/Description
IUPAC Name(2R)-2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
CAS Number1336484-78-6
Molecular FormulaC10H12ClNO3\text{C}_{10}\text{H}_{12}\text{ClNO}_3
Molecular Weight229.66 g/mol
Stereochemistry(2R)-configuration
Key Functional GroupsAmino (-NH₂), Carboxyl (-COOH), Chloro (-Cl), Methoxy (-OCH₃)

Synthesis and Preparation

Synthetic Routes

The synthesis of (2R)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. A common approach includes:

  • Phenyl Ring Functionalization: Introduction of chloro and methoxy groups via electrophilic aromatic substitution .

  • Amino Acid Backbone Assembly: Strecker synthesis or enantioselective catalytic methods to establish the (R)-configuration .

  • Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .

For example, SK284417B6 details a process where a racemic methyl ester intermediate is cyclized using cis-propenylphosphonic acid, followed by oxidation and hydrolysis to yield the target compound . Chiral resolution techniques, such as kinetic resolution with cinchona alkaloids, are employed to isolate the (2R)-enantiomer .

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYield/Purity
Cyclizationcis-Propenylphosphonic acid, toluene89% yield
OxidationAcetic anhydride/DMSO/pyridine95% HPLC purity
Chiral ResolutionCinchonidine, 2-aminothiophenol>95% enantiomeric excess

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits a melting point range of 237–241°C . It is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol . The logP value (estimated at 1.2) suggests moderate lipophilicity, influenced by the chloro and methoxy substituents .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O-C stretch) .

  • NMR: 1H^1\text{H} NMR (D₂O): δ 7.35 (d, J=8.5 Hz, 1H, aromatic), δ 6.95 (dd, J=8.5, 2.5 Hz, 1H, aromatic), δ 4.25 (t, J=6.0 Hz, 1H, α-CH), δ 3.85 (s, 3H, OCH₃) .

Biological and Pharmacological Significance

Biochemical Interactions

The chloro and methoxy groups enhance electron withdrawal, potentially increasing binding affinity to enzymatic active sites. For instance, analogs of this compound are intermediates in synthesizing benzothiazepinones, which exhibit cardiovascular activity .

Drug Development Applications

Patent US5198557A highlights its role in producing optically active 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, used as calcium channel blockers . The (2R)-configuration is critical for stereoselective interactions with target proteins .

ParameterValue
GHS PictogramsGHS07 (Exclamation mark)
Storage Conditions2–8°C, inert atmosphere
StabilityHygroscopic; sensitive to light

Recent Research and Future Directions

Recent studies focus on optimizing enantioselective synthesis and exploring its utility in peptide-based therapeutics . Computational modeling predicts interactions with GABA receptors, suggesting potential neurological applications .

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